4-cyano-N-(2,3-dimethylphenyl)-2-fluorobenzamide
Overview
Description
4-cyano-N-(2,3-dimethylphenyl)-2-fluorobenzamide is an organic compound with a molecular formula of C16H13FN2O This compound is characterized by the presence of a cyano group, a dimethylphenyl group, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(2,3-dimethylphenyl)-2-fluorobenzamide typically involves the following steps:
Formation of the amide bond: This can be achieved by reacting 2-fluorobenzoic acid with 2,3-dimethylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as copper(I) cyanide (CuCN) under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(2,3-dimethylphenyl)-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thiobenzamides.
Scientific Research Applications
4-cyano-N-(2,3-dimethylphenyl)-2-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-cyano-N-(2,3-dimethylphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. The cyano group and fluorobenzamide moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-cyano-N-(2,3-dimethylphenyl)benzamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.
4-cyano-N-(2,3-dimethylphenyl)-3-fluorobenzamide: Similar structure but with the fluorine atom in a different position, potentially altering its properties.
4-cyano-N-(2,3-dimethylphenyl)-2-chlorobenzamide: Chlorine atom instead of fluorine, which may influence its chemical behavior and applications.
Uniqueness
4-cyano-N-(2,3-dimethylphenyl)-2-fluorobenzamide is unique due to the specific positioning of the fluorine atom, which can significantly impact its chemical reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-cyano-N-(2,3-dimethylphenyl)-2-fluorobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O/c1-10-4-3-5-15(11(10)2)19-16(20)13-7-6-12(9-18)8-14(13)17/h3-8H,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSCQKGYTPMVIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(C=C(C=C2)C#N)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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